4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Structure–Activity Relationship Medicinal Chemistry Hydrogen Bonding

4-(3,5-Dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one (CAS 637751-98-5) is a fully synthetic hybrid heterocycle that fuses a 3,5-dimethylbenzofuran moiety at the C4 position with a 7-methoxy-2H-chromen-2-one (coumarin) core. This compound, supplied as InterBioScreen ID STOCK1N-45347, is a member of the benzofuran–coumarin class, a scaffold family recognized for its ability to engage cytochrome P450 enzymes, particularly CYP2A6, via mechanism-based and reversible inhibitory interactions.

Molecular Formula C20H16O4
Molecular Weight 320.3 g/mol
CAS No. 637751-98-5
Cat. No. B6429431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one
CAS637751-98-5
Molecular FormulaC20H16O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=CC(=C4)OC
InChIInChI=1S/C20H16O4/c1-11-4-7-17-15(8-11)12(2)20(24-17)16-10-19(21)23-18-9-13(22-3)5-6-14(16)18/h4-10H,1-3H3
InChIKeyINYNTCINVRTDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one (CAS 637751-98-5): Structural and Procurement Baseline


4-(3,5-Dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one (CAS 637751-98-5) is a fully synthetic hybrid heterocycle that fuses a 3,5-dimethylbenzofuran moiety at the C4 position with a 7-methoxy-2H-chromen-2-one (coumarin) core [1]. This compound, supplied as InterBioScreen ID STOCK1N-45347, is a member of the benzofuran–coumarin class, a scaffold family recognized for its ability to engage cytochrome P450 enzymes, particularly CYP2A6, via mechanism-based and reversible inhibitory interactions [2]. With a molecular formula of C20H16O4, a monoisotopic mass of 320.1049 Da, a calculated LogP of 4.16, and a topological polar surface area (TPSA) of 48.67 Ų, the compound satisfies Lipinski's Rule of Five, positioning it as a drug-like screening candidate for medicinal chemistry and chemical biology programs [1].

Why Generic Substitution of Benzofuran–Coumarin Hybrids Fails: The Critical Role of Methyl and Methoxy Positioning in 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one


Within the benzofuran–coumarin hybrid chemotype, even single-atom alterations to the substitution matrix produce quantifiable shifts in molecular recognition. Published SAR on this scaffold class demonstrates that moving a methoxy group from the coumarin C5 to C6 position alters CYP2A6 inhibitory potency more than 4-fold (IC50 0.13 µM vs. 0.64 µM), while replacing a coumarin core with a benzofuran changes IC50 by over an order of magnitude (0.13 µM vs. 2.20 µM) [1]. For the specific compound CAS 637751-98-5, the combination of a 7-methoxy substituent on the coumarin ring and 3,5-dimethyl decoration on the benzofuran ring creates a unique electrostatic and steric profile that cannot be replicated by the 6-methyl analog (CAS 243143-60-4, C20H16O3, MW 304.34, one fewer H-bond acceptor) or the 5-fluoro-3-methyl variant (CAS 858764-05-3, C19H13FO4, MW 324.30, altered halogen bonding) [2][3]. These structural differences translate into distinct hydrogen-bond acceptor capacity, lipophilicity, and metabolic stability predictions that preclude simple interchangeability in screening cascades.

Quantitative Differentiation Evidence for 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one (CAS 637751-98-5) Versus Closest Structural Analogs


Hydrogen-Bond Acceptor Capacity: 7-Methoxy (Target) vs. 6-Methyl (Analog) Substitution on the Coumarin Ring

The target compound bears a 7-methoxy group (-OCH3) on the coumarin C ring, contributing 2 hydrogen-bond acceptor sites, whereas its closest direct analog, 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one (CAS 243143-60-4), carries a 6-methyl group (-CH3) at the corresponding position and has only 1 hydrogen-bond acceptor site [1][2]. This difference is structurally analogous to published SAR observations where the positioning of methoxy substituents on the coumarin nucleus modulated CYP2A6 IC50 by ≥4.9-fold (5-methoxycoumarin IC50 = 0.13 µM vs. 6-methoxycoumarin IC50 = 0.64 µM in human liver microsomes) [3].

Structure–Activity Relationship Medicinal Chemistry Hydrogen Bonding

Lipophilicity (LogP) Differentiation: Impact on Passive Membrane Permeability and Protein Binding

The target compound possesses a calculated LogP of 4.16 (ALogP), placing it in a moderately lipophilic range favorable for membrane permeation while maintaining drug-likeness [1]. Although precise experimental LogP values for the closest analogs are not available in curated databases, the molecular formula differences provide directional guidance: the 6-methyl analog (C20H16O3, lacking the ethereal oxygen) is predicted to have a higher LogP due to reduced polarity, while the 5-fluoro-3-methyl analog (C19H13FO4) is expected to have a moderately lower LogP owing to the electronegative fluorine atom [2][3]. In the broader class, the 4-methoxybenzofuran CYP2A6 inhibitor (IC50 = 2.20 µM) is structurally simpler and more lipophilic than the coumarin-based inhibitors, demonstrating how LogP shifts within this scaffold family correlate with altered target engagement [4].

ADME Lipophilicity Drug-likeness

CYP2A6 Inhibitory Potential: Class-Level Benchmarking of Benzofuran–Coumarin Hybrids

Benzofuran–coumarin hybrid compounds, as a class, have been experimentally validated as potent inhibitors of human CYP2A6, the primary nicotine-metabolizing enzyme and a key activator of tobacco-specific procarcinogens [1]. In a standardized human liver microsome assay measuring coumarin 7-hydroxylation inhibition, structurally related compounds achieved IC50 values in the nanomolar to low-micromolar range: 5-methoxycoumarin IC50 = 0.13 µM, 6-methoxycoumarin IC50 = 0.64 µM, and 4-methoxybenzofuran IC50 = 2.20 µM [1]. The target compound, 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one, combines both a benzofuran and a 7-methoxycoumarin substructure within a single molecule, a dual-pharmacophore architecture that, by class-level inference, places it within the active inhibitory range of this validated chemotype [2]. Note: direct experimental IC50 data for CAS 637751-98-5 against CYP2A6 are not currently available in the published literature; the class-level evidence is provided as the best available quantitative benchmark for procurement decisions.

CYP Inhibition Drug Metabolism Toxicology

Molecular Weight and TPSA Differentiation Within the InterBioScreen Benzofuran–Coumarin Series

The target compound (MW 320.34 Da, TPSA 48.67 Ų) occupies a distinct position within the local InterBioScreen benzofuran–coumarin analog series [1]. The 6-methyl analog (CAS 243143-60-4) has a lower molecular weight of 304.34 Da and a reduced TPSA due to the absence of the ethereal methoxy oxygen [2]. The 5-fluoro-3-methyl analog (CAS 858764-05-3) has a slightly higher molecular weight of 324.30 Da and an altered TPSA due to the presence of fluorine [3]. Among approved oral drugs, a TPSA below 60 Ų and MW below 500 Da are strongly associated with favorable oral absorption; the target compound falls well within both thresholds while offering the highest calculated TPSA in this analog set, predicting superior aqueous solubility relative to the more lipophilic 6-methyl congener [1][4].

Physicochemical Properties Drug-likeness Library Screening

Recommended Research and Industrial Application Scenarios for 4-(3,5-Dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one (CAS 637751-98-5)


CYP2A6 Inhibitor Screening and Smoking Cessation Drug Discovery Programs

The dual benzofuran–coumarin architecture of CAS 637751-98-5 makes it a structurally privileged candidate for CYP2A6 inhibitor screening cascades. Published class-level evidence demonstrates that benzofuran and coumarin derivatives inhibit CYP2A6 with IC50 values spanning 0.13–2.20 µM in human liver microsome assays [1]. The target compound's unique combination of a 3,5-dimethylbenzofuran moiety with a 7-methoxycoumarin core offers a pharmacophore profile that is distinct from the simpler mono-functional inhibitors (5-methoxycoumarin, 6-methoxycoumarin, and 4-methoxybenzofuran) already validated in the literature [1]. Procurement of this compound is justified when a screening program requires a compound that presents both aromatic furan oxygen and coumarin lactone carbonyl hydrogen-bond acceptor motifs within a single molecular entity.

Structure–Activity Relationship (SAR) Expansion Around the Benzofuran–Coumarin Scaffold

When building a focused library to explore SAR around the benzofuran–coumarin chemotype, CAS 637751-98-5 serves as the 7-methoxy, 3,5-dimethyl reference point. Its nearest analogs—the 6-methyl variant (CAS 243143-60-4, MW 304.34, fewer H-bond acceptors) and the 5-fluoro variant (CAS 858764-05-3, MW 324.30, altered electronic profile)—provide systematic comparator points for deconvoluting the contributions of the 7-methoxy group to target binding, solubility, and metabolic stability [2][3]. Including all three compounds in a screening set enables quantitative assessment of how methoxy → methyl and H → F substitutions at key positions modulate potency, selectivity, and ADME properties within a single scaffold framework.

Computational Chemistry and Molecular Docking Studies Targeting CYP Enzymes

The well-defined, rigid structure of CAS 637751-98-5 (20 heavy atoms, 2 rotatable bonds, TPSA 48.67 Ų) makes it an ideal candidate for computational docking and molecular dynamics simulations targeting CYP2A6 or related cytochrome P450 isoforms [2]. Unlike flexible analogs with multiple rotatable bonds, the limited conformational自由度 reduces docking pose ambiguity and improves scoring function reliability. The compound's 3,5-dimethyl substitution on the benzofuran ring provides steric constraints that can be exploited to probe the shape and volume of the CYP2A6 active site cavity, complementing existing co-crystal structures of CYP2A6 with coumarin and methoxsalen [4].

Physicochemical Reference Standard for Benzofuran–Coumarin Hybrid Characterization

With a monoisotopic mass of 320.10485899 Da and a well-resolved InChIKey (INYNTCINVRTDBN-UHFFFAOYSA-N), CAS 637751-98-5 can serve as a physicochemical reference standard for HPLC method development, mass spectrometry calibration, and NMR spectral library construction within benzofuran–coumarin chemical space [2]. Its compliance with Lipinski's Rule of Five (MW <500, LogP <5, H-bond acceptors ≤10, H-bond donors ≤5) further positions it as a drug-like benchmark for assessing the developability of novel analogs emerging from medicinal chemistry optimization campaigns [2].

Quote Request

Request a Quote for 4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.